2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

PROTAC linker design bioconjugation spacer engineering

2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (CAS 5197-66-0) is a monodisperse tetraethylene glycol monochloride (PEG4-Cl), classified as a heterobifunctional linear polyethylene glycol (PEG) linker bearing a terminal chloride at one chain end and a free hydroxyl at the other. With a defined molecular formula C₈H₁₇ClO₄, molecular weight 212.67 g·mol⁻¹, and precisely four ethylene oxide repeating units, this compound occupies a distinct position within the oligo(ethylene glycol) chlorohydrin series.

Molecular Formula C8H17ClO4
Molecular Weight 212.67 g/mol
CAS No. 5197-66-0
Cat. No. B041918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol
CAS5197-66-0
Synonyms11-Chloro-3,6,9-trioxa-1-undecanol;  11-Chloro-3,6,9-trioxaundecanol;  2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxyethanol;  Triethylene Glycol Mono(2-chloroethyl)ether
Molecular FormulaC8H17ClO4
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCCl)O
InChIInChI=1S/C8H17ClO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2
InChIKeyISYSKYJOWFLWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (CAS 5197-66-0) – Baseline Identity and Structural Context for Procurement Decisions


2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (CAS 5197-66-0) is a monodisperse tetraethylene glycol monochloride (PEG4-Cl), classified as a heterobifunctional linear polyethylene glycol (PEG) linker bearing a terminal chloride at one chain end and a free hydroxyl at the other [1]. With a defined molecular formula C₈H₁₇ClO₄, molecular weight 212.67 g·mol⁻¹, and precisely four ethylene oxide repeating units, this compound occupies a distinct position within the oligo(ethylene glycol) chlorohydrin series [1]. Its application footprint spans glycolipid synthesis targeting HIV-1 gp120 binding, PROTAC (proteolysis-targeting chimera) linker construction, and polyurethane/polyester macromonomer preparation, making it a recurring building block in medicinal chemistry and materials science procurement workflows [2].

Why Generic PEG-Chloride Substitution Fails When Procuring 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (5197-66-0)


Within the oligo(ethylene glycol) monochloride series, substituting one chain length for another – e.g., replacing PEG4-Cl (n=4) with PEG3-Cl (n=3, CAS 5197-62-6) or PEG5-Cl (n=5, CAS 5197-65-9) – is not a benign procurement decision. The contour length of each PEG oligomer increases by approximately 3.5 Å per ethylene oxide unit, meaning a single-unit difference alters the fully extended separation distance between conjugated moieties by roughly one covalent bond length . This incremental variance has been demonstrated to shift binding efficiency in glycolipid-receptor interactions: when tri-, tetra-, and penta-ethylene glycol spacers were systematically compared in galactosyl ceramide (GalCer) analogues targeting HIV-1 gp120, the tetraethylene glycol motif provided the spacing that permitted optimal presentation of the carbohydrate headgroup above the membrane-embedded lipid anchor, a positioning effect previously corroborated by antibody-binding studies where tetraethylene glycol spacers increased fluorescein–antibody binding relative to shorter tethers [1]. Moreover, the logP shifts from approximately –0.7 (PEG3-Cl) to –0.3 (PEG4-Cl), altering the hydrophilicity–lipophilicity balance and downstream chromatographic retention behavior in purification workflows . Consequently, assuming interchangeability among in-class PEGn-Cl compounds without verifying chain-length-dependent performance data introduces risk of suboptimal conjugate solubility, altered target engagement, and batch-to-batch inconsistency in multistep syntheses.

Quantitative Evidence Guide: Where 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (5197-66-0) Shows Measurable Differentiation from Closest Analogs


Chain-Length-Dependent Separation Distance: PEG4-Cl Provides an Additional ~3.5 Å of Contour Length Relative to PEG3-Cl

Each ethylene oxide repeating unit in a PEG chain adds approximately 3.5 Å of contour length. The target compound, containing four such units (PEG4), provides a fully extended end-to-end distance approximately 14 Å, versus approximately 10.5 Å for the three-unit analog triethylene glycol monochloride (PEG3-Cl, CAS 5197-62-6) . This ~33% increase in maximum separation distance is mechanistically significant in PROTAC ternary complex formation, where linker lengths between 12 and over 20 carbon-equivalents are reported as the empirically optimal range; PEG4 falls within this window while PEG3 lies at the lower boundary .

PROTAC linker design bioconjugation spacer engineering

Octanol-Water Partition Coefficient (LogP): PEG4-Cl (5197-66-0) Exhibits Higher Lipophilicity than PEG3-Cl

The computed LogP (XLogP3) for 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol is –0.3 [1]. In comparison, the corresponding triethylene glycol monochloride (PEG3-Cl, CAS 5197-62-6) exhibits a Log Kow (estimated) of approximately –0.71 . The difference of ~0.4 log units indicates that PEG4-Cl is measurably more lipophilic, consistent with the addition of one extra ethylene oxide unit contributing both ether oxygen (H-bond acceptor) and ethylene (hydrophobic) character. This shifts the compound's retention on reversed-phase HPLC and influences its partitioning behavior in biphasic reaction mixtures.

physicochemical property solubility chromatographic behavior

Topological Polar Surface Area (tPSA): PEG4-Cl (47.9 Ų) Offers a Documented Descriptor for Predicting Membrane Permeability Relative to PEG3-Cl

The topological polar surface area (tPSA) of 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol is reported as 47.9 Ų . The triethylene glycol analog (PEG3-Cl, CAS 5197-62-6, C₆H₁₃ClO₃), with one fewer ether oxygen, is expected to possess a lower tPSA (estimated ~38.7 Ų, based on incremental oxygen contribution). Both values remain below the commonly cited 140 Ų threshold for oral bioavailability, but the ~9 Ų difference influences predictions of passive membrane permeability and blood-brain barrier penetration in computational ADME models. This is a procurement-relevant parameter when selecting a linker for central nervous system-targeted PROTACs or imaging agents where brain penetration is critical, as referenced in the compound's use in PET imaging agent synthesis targeting brain β-amyloid .

drug-likeness ADME prediction membrane permeability

Retrosynthetic Utility in HIV-1 gp120 Glycolipid Synthesis: PEG4-Cl (5197-66-0) Is the Explicitly Documented Precursor for Tetraethylene Glycol Spacer Incorporation

In the convergent synthesis of galactosyl ceramide (GalCer) analogues designed to bind HIV-1 gp120, the tetraethylene glycol spacer was introduced via the monochloride precursor (5197-66-0) rather than the corresponding tosylate or bromide [1]. Specifically, the paper by LaBell et al. (2002) reports the synthesis of GalCer analogues with hydrophilic spacers of tri-, tetra-, and penta-ethylene glycol, where the tetraethylene glycol monochloride (target compound) was derived from commercial tetraethylene glycol via monochlorination and subsequently oxidized to the corresponding carboxylic acid (2-{2-[2-chloroethoxy]ethoxy}ethoxy)acetic acid in 82% yield using Jones reagent [1]. This contrasts with the triethylene glycol analog where the commercially available 2-(2-chloroethoxy)ethoxyethanol (PEG3-Cl, CAS 5197-62-6) was used directly. The tetraethylene glycol length was specifically selected because previous work by Ringsdorf et al. had demonstrated that a tetraethylene glycol spacer increased antibody binding to fluorescein relative to shorter tethers, a finding that directly motivated the choice of PEG4 over PEG3 for this HIV-targeting application [1].

glycolipid synthesis HIV-1 gp120 bioconjugation

Molecular Weight and Hydrodynamic Radius: PEG4-Cl Is Significantly Larger than PEG3-Cl, Affecting Conjugate Pharmacokinetics

The molecular weight of 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol is 212.67 g·mol⁻¹ [1], compared with 168.62 g·mol⁻¹ for triethylene glycol monochloride (PEG3-Cl, CAS 5197-62-6) . This 44.05 g·mol⁻¹ difference (approximately one ethylene oxide unit, –CH₂CH₂O–, MW 44.05) translates to a measurably larger hydrodynamic radius in solution. In PROTAC development, incremental increases in linker molecular weight contribute to the overall molecular weight of the degrader, which must remain below approximately 900 Da to maintain Rule-of-Five compliance for oral bioavailability. The choice between PEG3-Cl and PEG4-Cl can therefore mean the difference between an orally bioavailable lead and one that requires parenteral administration.

pharmacokinetics hydrodynamic radius PEGylation

Optimal Application Scenarios for Procuring 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (5197-66-0) Based on Quantitative Evidence


PROTAC Linker Synthesis Requiring a Spacer Length of Approximately 14 Å for Ternary Complex Optimization

When designing PROTACs where the empirically optimal linker length falls within the 12–20+ carbon-equivalent range, PEG4-Cl (5197-66-0) provides a contour length of approximately 14 Å, situating it within the productive window while PEG3-Cl (~10.5 Å) falls at the lower boundary. Procurement of 5197-66-0 is indicated when prior SAR data or computational modeling suggests that the POI warhead and E3 ligase ligand require greater separation than afforded by three ethylene oxide units . The chloride leaving group enables straightforward nucleophilic substitution with thiols, amines, or carboxylates to install the linker, while the terminal hydroxyl can be oxidized to the carboxylic acid (82% reported yield) for amide coupling [1].

Synthesis of Glycolipid-Based HIV-1 Entry Inhibitors or Galectin-Binding Probes Requiring Optimized Carbohydrate Presentation

Based on the precedent established by LaBell et al. (2002), PEG4-Cl (5197-66-0) is the synthetic precursor of choice for constructing GalCer analogues where the tetraethylene glycol spacer length has been demonstrated to improve ligand presentation above the membrane surface. This application is directly supported by prior work showing that tetraethylene glycol spacers increase antibody accessibility to membrane-anchored antigens compared with shorter tethers. Procurement of 5197-66-0, rather than PEG3-Cl, is warranted when the biological target requires the carbohydrate headgroup to be presented at a distance from the lipid bilayer that maximizes receptor engagement [1].

Synthesis of Brain-Targeted PET Imaging Agents or CNS-Penetrant Conjugates Where tPSA and LogP Must Be Carefully Controlled

The compound has documented use in the synthesis of PET imaging agents targeting brain β-amyloid . Its tPSA of 47.9 Ų and LogP of –0.3 place it within a physicochemical range compatible with passive blood-brain barrier penetration, while providing sufficient hydrophilicity to maintain aqueous solubility for in vivo administration. When compared with PEG3-Cl (lower tPSA, lower LogP) or PEG5-Cl (higher tPSA, potentially exceeding CNS drug-likeness thresholds), PEG4-Cl represents a balanced choice for CNS-targeted conjugate design where both solubility and brain penetration are required.

Polyurethane and Polyester Macromonomer Synthesis Where Defined PEG Chain Length Controls Material Properties

As a hydroxylated ether-alcohol with a reactive chloride terminus, 5197-66-0 serves as a chain extender or macromonomer in polyurethane elastomer production, where the precisely four-unit PEG segment imparts controlled flexibility, hydrophilicity, and degradation rate to the polymer backbone . The monodisperse nature of the compound (single molecular weight, not a polydisperse PEG mixture) ensures batch-to-batch reproducibility in polymer physical properties, a critical consideration for medical-grade materials. Substituting with PEG3-Cl or PEG5-Cl would alter the hydrophilic segment length and thus the swelling ratio, glass transition temperature, and hydrolytic degradation profile of the final polymer.

Technical Documentation Hub

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